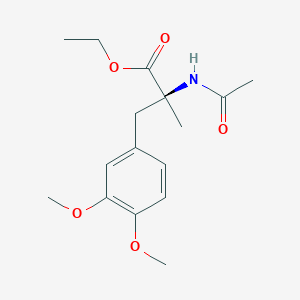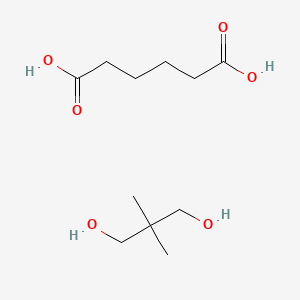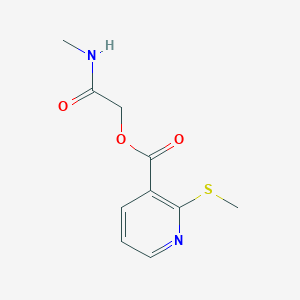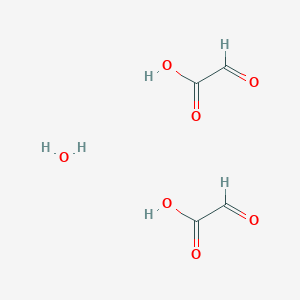methanone](/img/structure/B13356141.png)
[2-(1H-benzimidazol-2-yl)piperidin-1-yl](6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzimidazole, piperidine, and indeno-pyrazole moieties, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole typically involves multiple steps, including the formation of the benzimidazole and indeno-pyrazole cores, followed by their coupling through a piperidine linker. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce waste.
化学反応の分析
Types of Reactions
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and can exhibit comparable pharmacological properties.
Indeno-pyrazole derivatives: These compounds feature the indeno-pyrazole structure and may have related chemical reactivity.
Uniqueness
What sets 3-{[2-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole apart is its combination of these three distinct moieties, which can result in unique chemical and biological properties not found in simpler analogs.
特性
分子式 |
C25H25N5O3 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C25H25N5O3/c1-32-20-12-14-11-16-22(15(14)13-21(20)33-2)28-29-23(16)25(31)30-10-6-5-9-19(30)24-26-17-7-3-4-8-18(17)27-24/h3-4,7-8,12-13,19H,5-6,9-11H2,1-2H3,(H,26,27)(H,28,29) |
InChIキー |
QSCZWQBFAOMRMO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CC3=C(NN=C32)C(=O)N4CCCCC4C5=NC6=CC=CC=C6N5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356059.png)


![3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B13356078.png)

![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B13356109.png)





